molecular formula C12H15N5O2 B3406283 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 28557-25-7

8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Katalognummer: B3406283
CAS-Nummer: 28557-25-7
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: NAZQXTHWEFCOOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione belongs to the imidazopurine-dione class, characterized by a fused imidazo-purine core with dione functional groups. Its structure includes a 1,3-dimethyl substitution on the imidazole ring and an allyl group at the 8-position.

Eigenschaften

IUPAC Name

2,4-dimethyl-6-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-4-5-16-6-7-17-8-9(13-11(16)17)14(2)12(19)15(3)10(8)18/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZQXTHWEFCOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182770
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28557-25-7
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-1,3-dimethyl-8-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028557257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethyluric acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[2,1-f]purine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as thiols or amines can react with the allyl group under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazo[2,1-f]purine derivatives.

Wissenschaftliche Forschungsanwendungen

8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used as a precursor for the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Key structural differences among imidazopurine-dione derivatives lie in substituents at the 8-position and alkyl/aryl modifications on the core. Below is a comparative analysis:

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups References
Target Compound 8-Allyl, 1,3-dimethyl N/A N/A Allyl (hydrophobic) Inferred
20b () 10-(3,4-Dihydroxyphenethyl) 385.42 232–235 Catechol, phenethyl
3i () 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl) N/A N/A Fluorophenyl, piperazine
AZ-853 () 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl) N/A N/A Fluorophenyl, piperazine
CB11 () 8-(2-Aminophenyl), 3-butyl N/A N/A Aminophenyl, butyl
Compound 5 () 8-(4-(6,7-Dimethoxyisoquinolinyl)butyl) N/A N/A Methoxyisoquinoline
  • Allyl vs.
  • Impact of Fluorine : Fluorinated derivatives (e.g., 3i, AZ-853) exhibit enhanced 5-HT1A/5-HT7 receptor affinity due to electronegative interactions and metabolic stability .

Pharmacological Activity

Serotonin Receptor Modulation
  • AZ-853 and AZ-861 : These derivatives differ by a single substituent (2-fluoro vs. 3-trifluoromethylphenyl). AZ-861 showed stronger 5-HT1A agonism (Ki = 0.2 nM vs. 0.6 nM for AZ-853), while AZ-853 exhibited better brain penetration, enhancing antidepressant efficacy in vivo .
  • Compound 3i : Demonstrated potent 5-HT1A affinity and antidepressant activity at 2.5 mg/kg in forced swim tests (FST), linked to its fluorophenyl-piperazinyl chain .
PDE Inhibition and Other Targets
  • CB11: A PPARγ agonist with anticancer activity, inducing apoptosis via ROS production and mitochondrial dysfunction. Its aminophenyl and butyl substituents diverge from the serotonin-targeting analogs .
  • Compound 5 () : Showed dual activity as a 5-HT1A ligand and PDE4B/PDE10A inhibitor, highlighting the versatility of structural modifications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions of amido-nitrile precursors under mild conditions. Key steps include:

  • Alkylation of the purine core with allyl groups under controlled temperatures (60–80°C) in solvents like dichloromethane or ethanol .
  • Use of catalysts (e.g., erbium triflate) to enhance reaction efficiency and regioselectivity .
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or preparative HPLC to achieve >95% purity .
    • Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield. For example, excess allyl bromide improves substitution at the 8-position but may require careful quenching to avoid byproducts .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., allyl group integration at δ 5.2–5.8 ppm) and methyl group positions .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~316) .
  • HPLC : Quantifies purity (>95% by UV detection at 254 nm) and identifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How do structural modifications at the 8-position (e.g., allyl vs. benzyl substituents) affect affinity for serotonin (5-HT₁A) and adenosine (A₁/A₂A) receptors?

  • Structure-Activity Relationship (SAR) Insights :

  • Allyl vs. Benzyl Groups : Allyl substitution enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration compared to polar benzyl derivatives (logP ~1.8). This correlates with stronger 5-HT₁A receptor agonism in forced swim tests (FST) .
  • Fluorinated Substituents : 8-(2-Fluorophenyl) analogs (e.g., AZ-853) show 10-fold higher 5-HT₁A affinity (Ki = 12 nM) than non-fluorinated derivatives due to enhanced π-π stacking with receptor residues .
    • Data Table :
Substituent at 8-Position5-HT₁A Ki (nM)A₂A Ki (nM)LogP
Allyl25 ± 3450 ± 502.1
Benzyl80 ± 10300 ± 401.8
2-Fluorophenyl12 ± 2600 ± 702.4
Data compiled from

Q. How can researchers resolve contradictions in reported biological activities (e.g., antidepressant vs. sedative effects) across studies?

  • Experimental Design Recommendations :

  • Dose-Dependent Effects : Low doses (2.5 mg/kg in mice) of 8-allyl derivatives exhibit antidepressant activity in FST, while higher doses (10 mg/kg) induce sedation due to off-target α₁-adrenoreceptor binding .
  • Pharmacokinetic Profiling : Monitor brain-to-plasma ratios (e.g., AZ-853 has a 3:1 ratio vs. AZ-861 at 1:1), which explain differential efficacy despite similar in vitro receptor affinities .
  • Assay Harmonization : Standardize in vitro protocols (e.g., cAMP inhibition for 5-HT₁A activity) to minimize variability between labs .

Q. What computational strategies predict the compound’s interactions with 5-HT₁A receptors and phosphodiesterases (PDEs)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions between the allyl group and 5-HT₁A residues (e.g., Phe361, Asp116). Docking scores correlate with experimental Ki values (R² = 0.89) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories; RMSD <2 Å indicates stable binding for high-affinity derivatives .
  • QSAR Models : 2D descriptors (e.g., topological polar surface area <90 Ų) predict blood-brain barrier permeability for antidepressant candidates .

Data Contradiction Analysis

Q. Why do some studies report MAO-B inhibition while others show no activity for structurally similar analogs?

  • Key Factors :

  • Substituent Positioning : 8-Benzyl derivatives (e.g., 2a in ) lack MAO-B inhibition (IC₅₀ >100 µM), whereas 8-(3-trifluoromethylphenyl) analogs show weak activity (IC₅₀ = 50 µM) due to enhanced hydrophobic interactions .
  • Enzyme Source Variability : Human vs. rodent MAO-B isoforms exhibit differing sensitivities; always specify enzyme origin in assays .

Experimental Optimization

Q. What in vitro and in vivo models are most relevant for evaluating this compound’s therapeutic potential?

  • In Vitro :

  • Radioligand Binding Assays : Use [³H]-8-OH-DPAT for 5-HT₁A receptor affinity screening .
  • cAMP Accumulation Assays : Measure Gi/o-coupled 5-HT₁A activity in HEK293 cells .
    • In Vivo :
  • Forced Swim Test (FST) : Mice administered 8-allyl derivatives (2.5–5 mg/kg) show reduced immobility time (40–50% decrease vs. controls) .
  • Open Field Test : Assess sedation (e.g., AZ-861 reduces locomotion by 20% at 10 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Reactant of Route 2
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.